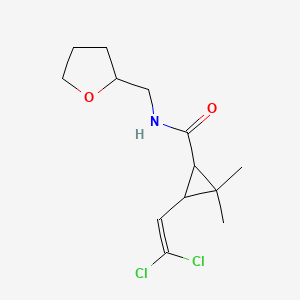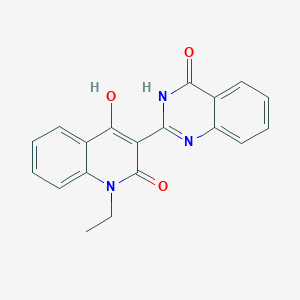![molecular formula C14H18F3NO B5967465 2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5967465.png)
2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various signaling pathways involved in inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine has been shown to exert significant biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain. Additionally, it has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yield and purity. It has also been found to possess significant pharmacological activities, making it a promising candidate for drug development. However, there are also some limitations associated with the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological activities. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical settings.
Direcciones Futuras
There are several future directions for the scientific research of 2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as an analgesic agent for the treatment of chronic pain. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacological activities. Overall, 2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine has significant potential for scientific research and drug development, and further studies are needed to fully explore its potential applications.
Métodos De Síntesis
The synthesis of 2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine involves the reaction of 2,6-dimethylmorpholine with 2-(trifluoromethyl)benzyl chloride in the presence of a base. The reaction is carried out under controlled conditions, and the product is obtained in good yield and purity.
Aplicaciones Científicas De Investigación
2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to exhibit potent antitumor activity against various cancer cell lines.
Propiedades
IUPAC Name |
2,6-dimethyl-4-[[2-(trifluoromethyl)phenyl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c1-10-7-18(8-11(2)19-10)9-12-5-3-4-6-13(12)14(15,16)17/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDRWLJRLCARGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5967389.png)
![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B5967397.png)
![N,N-diethyl-4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B5967405.png)

![N-[2-(2-furyl)ethyl]-8-methoxy-3-chromanamine](/img/structure/B5967415.png)
![2-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5967426.png)
![7-(2,5-dichlorophenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5967429.png)
![2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one](/img/structure/B5967438.png)
![5-(1,3-benzodioxol-5-yl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5967446.png)
![N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5967457.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-4,6-di-tert-butylphenol](/img/structure/B5967473.png)
![3-[2-(4-fluorophenyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5967477.png)
![4-butyl-N'-[4-(diethylamino)-2-hydroxybenzylidene]benzenesulfonohydrazide](/img/structure/B5967478.png)